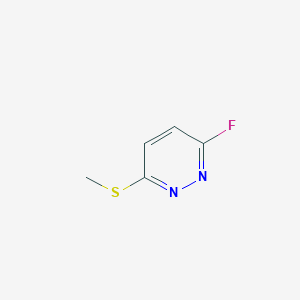

3-Fluoro-6-(methylthio)pyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5FN2S |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-fluoro-6-methylsulfanylpyridazine |

InChI |

InChI=1S/C5H5FN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 |

InChI Key |

UDSWIYBHFCYEGO-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 6 Methylthio Pyridazine and Analogues

General Strategies for Pyridazine (B1198779) Ring Formation

The construction of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can be achieved through several reliable synthetic routes. These methods often involve the reaction of dicarbonyl compounds or their equivalents with hydrazine (B178648) or its derivatives.

Condensation Reactions for Pyridazine Ring Construction

The most fundamental and widely employed method for pyridazine synthesis is the condensation reaction between a 1,4-dicarbonyl compound (or a synthon thereof) and hydrazine. mdpi.comslideshare.net This approach directly forms the dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine.

Key starting materials for this reaction include:

1,4-Diketones: React with hydrazine to form dihydropyridazines, which are subsequently oxidized.

γ-Keto acids or esters: Condensation with hydrazine directly yields pyridazinones. liberty.edu

Maleic anhydride (B1165640) derivatives: These react with hydrazine to form pyridazinediones. slideshare.net

A classic example is the reaction of a 1,4-dicarbonyl precursor with hydrazine to construct the pyridazine ring. mdpi.com The versatility of this method allows for the synthesis of a wide array of substituted pyridazines by varying the substituents on the dicarbonyl starting material. For instance, the synthesis of 6-(thiophen-2-yl)pyridazin-3(2H)-one is achieved through the cyclization of a 1,4-dicarbonyl precursor with hydrazine. mdpi.com

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 1,4-Diketone | Hydrazine | Dihydropyridazine (requires oxidation) | mdpi.com |

| γ-Keto acid/ester | Hydrazine | Pyridazinone | liberty.edu |

| Maleic Anhydride | Hydrazine | Pyridazinedione | slideshare.net |

Cycloaddition Reactions in Pyridazine Synthesis

Cycloaddition reactions provide a powerful and often regioselective route to pyridazine derivatives. The Diels-Alder reaction and other [n+m] cycloadditions are particularly useful.

[4+2] Cycloadditions (Diels-Alder Reactions): This is a common strategy where a diene reacts with a dienophile. In the context of pyridazine synthesis, inverse electron-demand aza-Diels-Alder reactions are frequently utilized. organic-chemistry.orgacs.org For example, 1,2,3-triazines can act as the diene component, reacting with electron-rich alkynes (dienophiles) to yield pyridazines with a high degree of regioselectivity. organic-chemistry.orgacs.org This metal-free approach offers good functional group compatibility and broad substrate scope. organic-chemistry.orgacs.orgorganic-chemistry.org Another variation involves the reaction of 3-monosubstituted s-tetrazines with silyl (B83357) enol ethers, mediated by a Lewis acid, to produce functionalized pyridazines. organic-chemistry.org

[3+2] Cycloadditions: These reactions are also employed in the synthesis of fused pyridazine systems. For instance, pyridazinium ylides can react with various dipolarophiles, including those containing fluorine, to generate pyrrolo[1,2-b]pyridazine (B13699388) derivatives. mdpi.com

| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Resulting Structure | Reference |

|---|---|---|---|---|

| Inverse electron-demand aza-Diels-Alder [4+2] | 1,2,3-Triazine | 1-Propynylamine | 6-Aryl-pyridazin-3-amine | organic-chemistry.orgacs.org |

| Lewis acid-mediated Diels-Alder [4+2] | 3-Monosubstituted s-tetrazine | Silyl enol ether | Functionalized pyridazine | organic-chemistry.org |

| [3+2] Cycloaddition | Pyridazinium ylide | Fluorinated alkene/alkyne | Pyrrolo[1,2-b]pyridazine | mdpi.com |

Annulation Approaches for Functionalized Pyridazines

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are another effective strategy for constructing functionalized pyridazines.

One notable method is the TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, which provides a variety of trisubstituted pyridazines in good yields. organic-chemistry.org This approach demonstrates good functional group tolerance and a broad substrate scope. organic-chemistry.org

Rhodium(III)-catalyzed dual C-H activation and coupling of hydrazones with alkynes represents a more modern annulation technique. nih.gov This method allows for the synthesis of pyrrolopyridazines and azolopyridazines. A key feature of this transformation is that it proceeds without the need for a directing group on the heteroatom. nih.gov The use of a commercially available and air-stable Rh(III) precatalyst and microwave heating allows for the rapid assembly of these heterocyclic products from readily prepared starting materials. nih.gov

Targeted Synthesis of Halogenated Pyridazine Derivatives

The introduction of halogen atoms, particularly fluorine, into the pyridazine core is of significant interest as it can profoundly influence the biological activity of the resulting molecules. The synthesis of halogenated pyridazines can be achieved by either incorporating the halogen in the starting materials or by direct halogenation of a pre-formed pyridazine ring.

Introduction of Fluoro-Substituents into Pyridazine Cores

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry. mdpi.comnih.gov For pyridazines, fluorine can be introduced at various stages of the synthesis.

One approach involves the use of fluorinated building blocks in the initial ring-forming reaction. For example, [3+2] cycloaddition reactions of pyridazinium ylides with dipolarophiles containing fluorine can be used to synthesize fluorinated pyrrolopyridazine derivatives. mdpi.com

A more direct method is the late-stage fluorination of a pre-existing pyridazine ring. This can be accomplished through nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as a chloropyridazine. The synthesis of 3-Fluoro-6-(methylthio)pyridazine would likely involve the reaction of 3-Chloro-6-(methylthio)pyridazine (B1616790) with a fluoride (B91410) source.

Furthermore, the synthesis of 2-(5-fluoropyrimidinyl)pyridazinone, a potent antimicrobial agent, highlights the strategy of coupling a fluorinated heterocycle to a pyridazinone core. acs.org

Electrophilic Fluorination and Halogenation Techniques for Pyridazines

Electrophilic fluorination offers a direct method for introducing fluorine onto an electron-rich pyridazine ring. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly used for this purpose due to their stability and safety compared to elemental fluorine. wikipedia.orgresearchgate.net Selectfluor® is a commercially available and widely used electrophilic fluorinating agent. mdpi.comresearchgate.net

The electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® can lead to the formation of new fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. mdpi.com The regioselectivity of electrophilic fluorination on substituted pyridines is influenced by the electronic properties of the substituents already present on the ring. For instance, the fluorination of 3-substituted pyridines with AgF₂ shows selectivity for the 2-position for a range of substituents. nih.gov

Other halogenations can be achieved using standard reagents. For example, 6-(thiophen-2-yl)pyridazin-3(2H)-one can be treated with phosphorus oxybromide (POBr₃) to yield 3-bromo-6-(thiophen-2-yl)pyridazine. mdpi.com Similarly, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be reacted with phosphorus oxychloride to give the corresponding chloropyridazine derivatives. nih.govresearchgate.net

| Technique | Reagent | Substrate | Product | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor® | 1,2-Dihydropyridine | Fluorinated 3,6-dihydropyridine | mdpi.com |

| Electrophilic Fluorination | AgF₂ | 3-Substituted Pyridine (B92270) | 2-Fluoro-3-substituted Pyridine | nih.gov |

| Bromination | POBr₃ | Pyridazinone | Bromopyridazine | mdpi.com |

| Chlorination | POCl₃ | Pyridazinone | Chloropyridazine | nih.govresearchgate.net |

Introduction of Thioether Moieties into Pyridazine Rings

Methodologies for Methylthio Group Installation on Pyridazine Scaffolds

The installation of a methylthio group onto a pyridazine ring is most commonly achieved through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a suitable leaving group on the pyridazine ring by a methylthiolate nucleophile.

A prevalent precursor for this transformation is a halogenated pyridazine, such as a chloropyridazine. The synthesis of related compounds like 3-Chloro-6-(methylthio)pyridazine serves as a clear precedent for this approach sigmaaldrich.com. In such a synthesis, a dihalopyridazine can be selectively reacted with a methylthiolate source.

Key Reagents and Conditions:

Nucleophile: Sodium thiomethoxide (NaSMe) or potassium thiomethoxide (KSMe) are the most common and effective reagents for introducing the methylthio group. These can be prepared in situ from methanethiol (B179389) and a strong base (e.g., sodium hydride) or used as commercially available salts.

Leaving Group: Halogens are excellent leaving groups in SNAr reactions on electron-deficient heterocyclic systems like pyridazine. Chlorine is a frequently used and cost-effective option. Other halogens, such as bromine and iodine, are also effective and may offer different reactivity profiles.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed to facilitate the dissolution of the reagents and promote the SNAr reaction.

Temperature: The reaction temperature can be varied to control the rate of reaction and selectivity. Temperatures ranging from room temperature to elevated temperatures (e.g., 80-120 °C) may be required, depending on the reactivity of the specific pyridazine substrate.

The general reaction scheme for the installation of a methylthio group on a chloropyridazine is depicted below:

The efficiency of this reaction is influenced by the electronic nature of the pyridazine ring. The presence of electron-withdrawing groups can further activate the ring towards nucleophilic attack, facilitating the displacement of the leaving group.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through either convergent or divergent strategies, primarily revolving around the sequential displacement of halogens or the use of pre-functionalized building blocks.

Sequential Halogen Displacement and Thioether Formation Strategies

A common and versatile strategy for the synthesis of disubstituted pyridazines involves the sequential displacement of two different halogen atoms from a dihalopyridazine precursor. A plausible starting material for the synthesis of this compound would be a 3-fluoro-6-halopyridazine (where the halogen is Cl, Br, or I) or a 3,6-dihalopyridazine.

The success of this strategy relies on the differential reactivity of the two halogen atoms, allowing for selective substitution. For instance, starting with 3,6-dichloropyridazine, one could first displace one chlorine atom with a methylthiolate and then the second with a fluoride source, or vice versa. The regioselectivity of the first substitution would be a critical factor to control.

A more direct approach would utilize a precursor like 3-fluoro-6-chloropyridazine. In this case, the chlorine atom is generally more susceptible to nucleophilic attack than the fluorine atom under typical SNAr conditions. Therefore, treatment with sodium thiomethoxide would be expected to selectively displace the chlorine atom to yield the desired this compound.

Alternatively, starting with 3-chloro-6-(methylthio)pyridazine, the introduction of the fluorine atom would be the subsequent step sigmaaldrich.com. This could potentially be achieved through nucleophilic fluorination using reagents such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst, or through more specialized fluorinating agents.

The choice of dihalo-precursor can influence the reaction conditions required, as summarized in the table below.

| Precursor | Reagent for Methylthiolation | Reagent for Fluorination | Notes |

| 3,6-Dichloropyridazine | Sodium thiomethoxide | Potassium fluoride | Requires control of regioselectivity. |

| 3-Fluoro-6-chloropyridazine | Sodium thiomethoxide | - | Selective displacement of chlorine is expected. |

| 3-Chloro-6-iodopyridazine | Sodium thiomethoxide | Potassium fluoride | Iodine is typically more reactive than chlorine. |

Utilization of Pre-functionalized Pyridazine Building Blocks

A convergent approach to the synthesis of this compound involves the use of pyridazine building blocks that already contain one of the required functional groups. This strategy can simplify the synthetic sequence and avoid issues with regioselectivity.

One such building block is 3-fluoro-6-iodopyridazine (B178976) synhet.com. The iodo group is an excellent leaving group for nucleophilic substitution. Reaction of 3-fluoro-6-iodopyridazine with sodium thiomethoxide would be a direct route to the target compound. The high reactivity of the iodo group allows for milder reaction conditions compared to the displacement of a chloro group.

Another potential pre-functionalized starting material is 3-chloro-6-(methylthio)pyridazine sigmaaldrich.com. The challenge in this route lies in the subsequent introduction of the fluorine atom. Nucleophilic fluorination of a chloro-heterocycle can be challenging and may require harsh conditions or specialized reagents.

The use of such building blocks is a cornerstone of modern synthetic chemistry, enabling the rapid assembly of complex molecules from readily available, functionalized precursors lifechemicals.com. The availability of diverse functionalized pyridazines allows for flexibility in the design of synthetic routes.

Optimization of Reaction Conditions and Yields in Pyridazine Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired pyridazine derivative. Several factors can be systematically varied to achieve the best outcome.

In the context of pyridazine synthesis, the choice of solvent has been shown to be a critical parameter. For instance, in certain Cu(II)-catalyzed cyclization reactions to form pyridazines, switching the solvent from acetonitrile (B52724) (MeCN) to acetic acid (AcOH) can alter the product outcome, leading directly to the pyridazine instead of a dihydropyridazine intermediate organic-chemistry.org.

For the nucleophilic substitution reactions involved in the synthesis of this compound, key parameters to optimize include:

Temperature: The reaction temperature directly influences the reaction rate. A balance must be struck to ensure a reasonable reaction time without promoting side reactions or decomposition of the product.

Concentration: The concentration of the reactants can affect the reaction kinetics.

Base/Nucleophile Equivalence: The stoichiometry of the nucleophile (e.g., sodium thiomethoxide) is important. Using a slight excess can help drive the reaction to completion, but a large excess may lead to side reactions.

Catalyst: In some cases, particularly for less reactive substrates, a catalyst may be employed. For example, in nucleophilic fluorination reactions, a phase-transfer catalyst can be used to enhance the solubility and reactivity of the fluoride salt.

Systematic screening of these parameters, often using design of experiment (DoE) methodologies, can lead to a robust and high-yielding synthetic process. The table below summarizes key optimization parameters for the synthesis of substituted pyridazines.

| Parameter | Variable | Desired Outcome |

| Solvent | Polar aprotic (DMF, DMSO) vs. non-polar | Enhanced solubility and reaction rate |

| Temperature | Room temperature to 150 °C | Complete conversion, minimal side products |

| Base | NaH, K₂CO₃, etc. | Efficient deprotonation of thiol (if applicable) |

| Catalyst | Phase-transfer catalyst, Cu(I) salts | Increased reaction rate and yield |

By carefully selecting and optimizing these conditions, the synthesis of this compound can be achieved with high efficiency.

An in-depth examination of the chemical reactivity and synthetic utility of this compound reveals a versatile scaffold amenable to a variety of transformations. The presence of three distinct functional handles—a fluoro substituent, a methylthio group, and the pyridazine ring itself—allows for regioselective modifications, making it a valuable building block in medicinal and materials chemistry. This article explores the key reactions of this compound, focusing on nucleophilic aromatic substitution, oxidative transformations, and palladium-catalyzed cross-coupling reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 6 Methylthio Pyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Fluoro-6-(methylthio)pyridazine, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methyl protons and the two aromatic protons on the pyridazine (B1198779) ring. The chemical shift of the methylthio (-SCH₃) group is expected to appear in the upfield region, typically around 2.5-2.8 ppm. This signal will present as a singlet due to the absence of adjacent protons.

The two protons on the pyridazine ring (H-4 and H-5) will appear as an AX or AB coupling system in the aromatic region, generally between 7.0 and 8.0 ppm. The electron-withdrawing nature of the fluorine atom at the C-3 position and the nitrogen atoms within the ring will deshield these protons, shifting them downfield. The coupling constant between these two adjacent protons (³JHH) is expected to be in the range of 8-10 Hz, characteristic of ortho-coupling in six-membered heterocyclic rings. Furthermore, long-range coupling to the fluorine atom (JHF) will likely be observed, further splitting these signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -SCH₃ | 2.5 - 2.8 | Singlet (s) | - |

| H-4 | 7.2 - 7.6 | Doublet of doublets (dd) | ³JHH = 8-10, ⁴JHF = 4-6 |

| H-5 | 7.5 - 7.9 | Doublet of doublets (dd) | ³JHH = 8-10, ³JHF = 7-9 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected.

The carbon of the methylthio group (-SCH₃) will resonate at the highest field, typically between 10 and 20 ppm. The carbon atom attached to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), and its chemical shift will be significantly influenced by the high electronegativity of fluorine, appearing in the range of 155-165 ppm. The carbon atom bonded to the methylthio group (C-6) is expected around 150-160 ppm. The remaining two carbon atoms of the pyridazine ring (C-4 and C-5) will show signals in the aromatic region, between 120 and 140 ppm, with their exact positions influenced by the electronic effects of the adjacent substituents and nitrogen atoms. These carbons will also exhibit smaller carbon-fluorine couplings (²JCF and ³JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| -SCH₃ | 10 - 20 | Quartet (q) (from ¹JCH) | ~140 |

| C-3 | 155 - 165 | Doublet (d) | ¹JCF = 230-260 |

| C-4 | 120 - 130 | Doublet (d) | ²JCF = 20-30 |

| C-5 | 130 - 140 | Doublet (d) | ³JCF = 5-10 |

| C-6 | 150 - 160 | Singlet (s) or small doublet | ⁴JCF = 0-5 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine attached to an aromatic ring can vary significantly depending on the other substituents. For a fluoro-pyridazine system, the chemical shift is predicted to be in the range of -70 to -100 ppm relative to a standard reference like CFCl₃. This signal will likely appear as a doublet of doublets, arising from coupling to the adjacent protons H-4 (⁴JFH) and H-5 (³JFH). Computational prediction methods for ¹⁹F NMR chemical shifts in fluorinated heteroaromatic compounds suggest that reliable assignments can be made. nih.govresearchgate.netfigshare.comchemrxiv.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C3-F | -70 to -100 | Doublet of doublets (dd) | ³JFH5 = 7-9, ⁴JFH4 = 4-6 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=N and C=C stretching: The pyridazine ring stretching vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong absorption band characteristic of the C-F bond is expected in the range of 1200-1300 cm⁻¹.

C-S stretching: The C-S stretching vibration of the methylthio group is typically weaker and appears in the 600-800 cm⁻¹ region.

Ring vibrations and C-H bending: The fingerprint region (below 1500 cm⁻¹) will contain numerous bands corresponding to in-plane and out-of-plane ring bending and C-H bending vibrations.

Studies on related chloropyridazines have provided a basis for the assignment of these vibrational modes. researchgate.net

Table 4: Predicted FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (-SCH₃) | 2900 - 3000 | Medium-Weak |

| C=N, C=C ring stretch | 1400 - 1600 | Medium-Strong |

| C-F stretch | 1200 - 1300 | Strong |

| C-S stretch | 600 - 800 | Weak-Medium |

| Ring bending and C-H deformation | < 1500 | Multiple bands (fingerprint) |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C-F often give strong IR signals, less polar bonds and symmetric vibrations tend to produce more intense Raman signals. For this compound, the FT-Raman spectrum is expected to show:

Symmetric ring breathing modes: These vibrations of the pyridazine ring are often strong in the Raman spectrum and are expected in the 950-1050 cm⁻¹ region.

C-S stretching: The C-S stretching vibration may be more prominent in the Raman spectrum compared to the IR spectrum.

C-C and C=N stretching: The aromatic ring stretching vibrations will also be visible in the Raman spectrum.

The analysis of FT-Raman spectra of similar substituted pyridazines can aid in the precise assignment of the observed bands. researchgate.net

Table 5: Predicted FT-Raman Active Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Strong |

| Aliphatic C-H stretch (-SCH₃) | 2900 - 3000 | Medium |

| Symmetric ring breathing | 950 - 1050 | Strong |

| C-S stretch | 600 - 800 | Medium-Strong |

| C=N, C=C ring stretch | 1400 - 1600 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool in chemical analysis, providing precise information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is critical for determining the molecular weight and deducing the structural components of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique that measures the m/z ratio with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound, with a molecular formula of C₅H₅FN₂S, the theoretical monoisotopic mass can be calculated with high precision.

HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide ultra-high resolving power, which is crucial for distinguishing between ions of very similar nominal mass. mdpi.com In the analysis of a related compound, 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, HRMS was used to confirm its elemental composition, with the calculated m/z for the protonated molecule ([M+H]⁺) being 353.0106 and the experimentally observed value being 353.0105. mdpi.com This level of accuracy provides definitive evidence for the molecular formula.

For this compound, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for pyridazine derivatives involve the cleavage of substituent groups and the fragmentation of the heterocyclic ring. researchgate.netresearchgate.net The loss of the methylthio (-SCH₃) group or the fluorine atom would result in characteristic fragment ions.

Table 1: Theoretical Mass Data for this compound

| Formula | Description | Calculated Mass (Da) |

| C₅H₅FN₂S | Molecular Formula | 144.0157 |

| [C₅H₅FN₂S+H]⁺ | Protonated Molecule | 145.0235 |

| [C₅H₅FN₂S+Na]⁺ | Sodiated Adduct | 167.0055 |

| [C₅H₅FN₂S+K]⁺ | Potassiated Adduct | 182.9794 |

Note: This table represents theoretical values. Experimental data for this compound is not currently available in public literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure and its packing in the solid state.

While specific crystallographic data for this compound is not publicly documented, analysis of structurally similar pyridazine derivatives provides insight into the expected solid-state conformation. For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was determined by single-crystal X-ray diffraction. growingscience.com The study revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. growingscience.com Such analyses also elucidate intermolecular forces, like hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.comresearchgate.net

In a hypothetical crystallographic study of this compound, one would expect the pyridazine ring to be essentially planar. The fluorine and methylthio substituents' positions on the ring would be precisely determined, along with the conformation of the methyl group relative to the sulfur atom. The data obtained would be presented in a crystallographic information file (CIF), containing all the atomic coordinates and unit cell parameters.

Table 2: Illustrative Crystal Data for a Substituted Pyridazine Derivative

| Parameter | Value for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Volume (ų) | 1010.5(13) |

| Z | 4 |

| Density (calc) (Mg/m³) | 1.514 |

Note: This data is for a related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, and serves as an example of the information obtained from X-ray crystallography. growingscience.com

Electronic Spectroscopy for Electronic Structure Analysis (e.g., UV-Vis)

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides valuable information about the electronic structure of the compound, including the nature of its chromophores and the extent of conjugation.

For aromatic heterocyclic compounds like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridazine ring itself is a chromophore, and its electronic properties are modulated by the fluoro and methylthio substituents. A study on 3-chloro-6-methoxypyridazine (B157567), dissolved in methanol, recorded its UV-Visible absorption spectrum in the 200-800 nm range, which is typical for such analyses. nih.gov The observed absorption bands are attributed to electronic transitions within the molecule. nih.gov

The polarity of the solvent can influence the position and intensity of these absorption bands, leading to solvatochromic shifts. These shifts can provide further insights into the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states. researchgate.net For this compound, one would anticipate characteristic absorption maxima in the UV region, with the exact wavelengths dependent on the interplay between the electron-donating methylthio group and the electron-withdrawing fluorine atom and pyridazine ring. A detailed analysis of the UV-Vis spectrum would contribute to a comprehensive understanding of the compound's electronic behavior. mdpi.com

Computational Chemistry and Theoretical Studies of 3 Fluoro 6 Methylthio Pyridazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for predicting the molecular properties and reactivity of novel compounds before their synthesis. These methods provide insights into the electronic structure, which is fundamental to understanding a molecule's behavior.

Density Functional Theory (DFT) Investigations of Pyridazine (B1198779) Systems

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netgsconlinepress.com It has been widely applied to study pyridazine derivatives to correlate their molecular and electronic structures with their properties, such as corrosion inhibition and biological activity. researchgate.netgsconlinepress.comgsconlinepress.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic parameters. researchgate.netnih.govnih.gov For 3-Fluoro-6-(methylthio)pyridazine, DFT would be the method of choice to obtain a reliable three-dimensional structure and to probe its electronic characteristics. The calculated structural parameters from DFT studies on similar molecules, like 3-chloro-6-methoxypyridazine (B157567), have shown good agreement with experimental data. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that characterizes molecular reactivity; a smaller gap implies higher reactivity. aimspress.com

For pyridazine derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net In the case of this compound, the HOMO is expected to be localized more on the electron-rich methylthio group and the pyridazine ring, while the LUMO would be distributed over the electron-deficient parts of the molecule, influenced by the electronegative fluorine atom. The analysis of HOMO-LUMO energies helps in understanding the charge transfer that occurs within the molecule. aimspress.comripublication.com

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyridazines (Note: These are representative values based on studies of similar compounds and are not specific to this compound)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridazine Derivative 1 | -6.5 | -1.2 | 5.3 |

| Pyridazine Derivative 2 | -7.1 | -0.9 | 6.2 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, making them susceptible to electrophilic attack or hydrogen bonding. nih.gov The area around the fluorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and potentially the carbon atom attached to the fluorine would show positive potential, indicating sites for nucleophilic attack.

Global Reactivity Descriptors in Pyridazine Chemistry

These parameters are calculated using the following equations:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Global Softness (S) = 1 / η

Studies on pyridazine derivatives have utilized these descriptors to predict their reactivity and inhibition potential. researchgate.netgsconlinepress.com For this compound, these descriptors would provide a quantitative basis for comparing its reactivity with other pyridazine derivatives.

Table 2: Representative Global Reactivity Descriptors for Substituted Pyridazines (Note: These are representative values based on studies of similar compounds and are not specific to this compound)

| Descriptor | Pyridazine Derivative 1 | Pyridazine Derivative 2 |

| Electronegativity (χ) (eV) | 3.85 | 4.00 |

| Chemical Hardness (η) (eV) | 2.65 | 3.10 |

| Global Softness (S) (eV⁻¹) | 0.38 | 0.32 |

Conformational Analysis and Tautomeric Equilibria in Pyridazine Derivatives

Substituted pyridazines can exist in different conformations and tautomeric forms, which can significantly affect their chemical and biological properties. researchgate.netrsc.org Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For this compound, the primary conformational flexibility would arise from the rotation of the methyl group of the methylthio substituent. Computational methods can be used to calculate the rotational barrier and identify the most stable conformer.

Tautomerism, the interconversion of structural isomers, is also a key consideration in pyridazine chemistry, particularly for derivatives with hydroxyl, amino, or thiol substituents. nih.govresearchgate.net While this compound itself is not expected to exhibit significant tautomerism, understanding the principles of tautomeric equilibria is crucial for designing related compounds with specific properties. For instance, studies on hydroxypyridazinones have used DFT to predict the relative stabilities of different tautomeric forms in the gas phase and in solution. nih.gov The position of the tautomeric equilibrium can be influenced by the electronic effects of substituents and by the solvent environment. researchgate.netnih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful means to elucidate the mechanisms of chemical reactions by identifying intermediates and calculating the energies of transition states. wur.nl For pyridazine derivatives, theoretical studies can shed light on reaction pathways, such as nucleophilic substitution or cycloaddition reactions.

In the context of this compound, computational studies could be employed to investigate its reactivity in various chemical transformations. For example, the mechanism of nucleophilic aromatic substitution, where either the fluorine or the methylthio group is displaced by a nucleophile, could be explored. By calculating the activation energies for the different possible pathways, the most likely reaction product can be predicted. Transition state analysis would reveal the geometry of the high-energy intermediate state, providing a deeper understanding of the reaction kinetics. wuxiapptec.com

In Silico Prediction of Spectroscopic Parameters

Theoretical studies on pyridazine derivatives typically employ DFT methods, with the B3LYP functional being a popular choice, often paired with basis sets like 6-31G(d) or 6-311G(d,p) to achieve a balance between computational cost and accuracy. These calculations can predict a range of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic absorption spectra (UV-Vis).

A detailed computational analysis of 3-chloro-6-methoxypyridazine has demonstrated the utility of DFT in elucidating spectroscopic properties. In such studies, the molecular geometry is first optimized to find the lowest energy conformation. Subsequently, the spectroscopic parameters are calculated based on this optimized structure.

For instance, the calculated ¹H and ¹³C NMR chemical shifts for 3-chloro-6-methoxypyridazine, using the Gauge-Independent Atomic Orbital (GIAO) method, have shown good agreement with experimental observations. This suggests that a similar approach for this compound would likely yield reliable predictions for its NMR spectrum. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methylthio group would be expected to significantly influence the chemical shifts of the pyridazine ring protons and carbons.

Vibrational frequencies (IR and Raman) are also calculable at the same level of theory. The theoretical vibrational spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions within the molecule, aiding in the interpretation of experimental IR and Raman spectra. For this compound, characteristic vibrations would include the C-F stretching, S-CH₃ group vibrations, and various pyridazine ring modes.

Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). These calculations can provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often charge-transfer in nature for such aromatic systems. The predicted UV-Vis spectrum for this compound would be influenced by the electronic effects of both the fluoro and methylthio substituents on the pyridazine ring's π-system.

While awaiting direct computational studies on this compound, the established methodologies and findings from analogous systems provide a strong basis for its theoretical spectroscopic characterization.

Future Perspectives in Pyridazine Research

Challenges and Opportunities in the Synthesis of Highly Functionalized Pyridazines

The synthesis of pyridazine (B1198779) derivatives, particularly those with multiple and specific functional groups, remains a complex task that spurs innovation in synthetic methodology.

Challenges:

Regioselectivity: A primary hurdle in pyridazine chemistry is controlling the position of functional groups on the ring. The electron-deficient nature of the pyridazine nucleus, a consequence of the two electronegative nitrogen atoms, deactivates the ring towards electrophilic substitution and complicates regioselective functionalization. researchgate.netwikipedia.org This often leads to mixtures of isomers that are difficult to separate.

Harsh Reaction Conditions: Traditional synthetic routes for creating substituted pyridazines frequently require harsh reaction conditions, multi-step processes, and can result in low yields. numberanalytics.com

Opportunities and Emerging Strategies:

To overcome these challenges, chemists are developing more sophisticated and efficient synthetic strategies:

Advanced Catalysis: The use of transition-metal catalysts is a significant area of opportunity, facilitating complex cross-coupling reactions that allow for the precise introduction of various substituents onto the pyridazine core. numberanalytics.com

Novel Annulation Reactions: Methods like the TBAI/K₂S₂O₈-promoted [4 + 2] annulation are emerging as effective ways to construct trisubstituted pyridazines from simpler starting materials. organic-chemistry.org

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The IEDDA reaction is a powerful tool for constructing the pyridazine ring itself. uni-muenchen.de Recent advancements, such as using Lewis acids to mediate the reaction between tetrazines and silyl (B83357) enol ethers, offer high regiocontrol in producing functionalized pyridazines. organic-chemistry.org

Strategic Use of Building Blocks: Employing pre-functionalized building blocks, such as thio-substituted pyridazines, provides a pathway for selective and stepwise functionalization of the pyridazine scaffold. uni-muenchen.dersc.org

Enabling Technologies: Modern techniques are streamlining pyridazine synthesis. Microwave-assisted synthesis can dramatically accelerate reaction times and improve yields, while flow chemistry enables continuous production, better control over reaction parameters, and reduced waste. numberanalytics.comnih.gov

Convergent Synthesis: Designing synthetic routes where complex fragments are built separately and then combined late in the process (convergent synthesis) offers an efficient way to create a diverse library of derivatives from a common intermediate. acs.org

A summary of modern synthetic techniques for pyridazines is presented below.

| Synthetic Strategy | Description | Key Advantage(s) |

| Transition-Metal Catalysis | Utilizes metals like palladium or copper to facilitate cross-coupling reactions (e.g., Suzuki, Heck). | Enables precise C-C and C-heteroatom bond formation. |

| IEDDA Reactions | A cycloaddition reaction between an electron-rich dienophile and an electron-poor diene (like a tetrazine). | Fundamental for building the core pyridazine ring with substituents. uni-muenchen.dersc.org |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and efficiently. | Accelerates reaction rates, often improves yields, and reduces side reactions. numberanalytics.comnih.gov |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced safety, scalability, and control over reaction conditions. numberanalytics.com |

Advancements in Computational Modeling for Pyridazine Design and Reactivity

Computational chemistry has become an indispensable tool in modern heterocyclic chemistry, enabling researchers to predict and understand the behavior of molecules like 3-Fluoro-6-(methylthio)pyridazine before committing to laborious laboratory synthesis. numberanalytics.comnumberanalytics.com

Key Computational Methods:

Density Functional Theory (DFT): DFT is a quantum mechanical method widely used to predict the electronic structure, stability, and reactivity of molecules. numberanalytics.com It has been successfully applied to design novel energetic pyridazine derivatives and to understand their performance characteristics. researchgate.net

Molecular Mechanics (MM): This classical method is used to simulate large molecular systems, providing insights into the conformational preferences and intermolecular interactions of pyridazine compounds. numberanalytics.com

Machine Learning (ML) and Artificial Intelligence (AI): Emerging ML and AI models can be trained on existing chemical data to predict the properties of new heterocyclic compounds and even to propose efficient synthetic pathways. numberanalytics.com

Applications in Pyridazine Research:

Rational Drug Design: Computational modeling allows for the in silico design of pyridazine derivatives with specific properties. Researchers can model the interaction of a designed molecule with a biological target, predict its binding affinity, and optimize its structure for improved activity. acs.orgnih.gov

Reactivity Prediction: By calculating parameters like frontier molecular orbital energies (HOMO/LUMO), chemists can predict the reactivity of different positions on the pyridazine ring. numberanalytics.comnih.gov This information is crucial for planning successful synthetic strategies and avoiding undesirable side reactions.

Mechanism Elucidation: Computational tools are used to study reaction mechanisms in detail, identifying transition states and intermediates. numberanalytics.com For instance, theoretical calculations have been used to support the involvement of specific intermediates in novel ring-expansion reactions to form substituted pyridines, a concept that could be extended to pyridazine synthesis. scitechdaily.com

Untapped Avenues for Non-Biological Applications of Pyridazine Derivatives

While pyridazines are heavily researched for their medicinal properties, their unique electronic and structural features make them highly attractive candidates for a range of non-biological applications, particularly in materials science and electronics.

Current and Future Directions:

Organic Electronics: The stability and tunable electronic properties of the pyridazine ring make it a desirable building block for organometallic semiconductors. liberty.edu Specific derivatives have already shown promise:

OLEDs: Imidazo[1,2-b]pyridazine has been incorporated as an electron-transporting unit in host materials for high-performance red-phosphorescent organic light-emitting devices (OLEDs). acs.org

Semiconductors: Simple adducts, such as a pyridazine-iodine compound, have been shown to exhibit semiconductor properties with low electrical resistivity. rsc.org

Advanced Materials:

Crystal Engineering: The ability of the pyridazine nitrogen atoms to participate in hydrogen bonding allows for the controlled assembly of molecules in the solid state. This can be used to engineer crystalline materials with specific structures, such as porous networks. acs.org

Energetic Materials: Computational studies have designed novel, highly nitrated furazano-fused pyridazine derivatives as potential high-performance energetic materials, exhibiting superior calculated detonation velocities and pressures. researchgate.net

Fluorescent Compounds: Certain fused pyridazine systems, such as pyridazino[4,5-d]pyridazines, have been shown to possess fluorescent properties, suggesting potential applications in sensors or imaging agents. asianpubs.org

Photovoltaics: Polycyclic aromatic systems that incorporate heteroaromatic rings like pyridazine are being investigated for use in next-generation solar cells, including as components in bulk-heterojunction photovoltaics and as dyes in dye-sensitized solar cells (DSSCs). acs.org

The exploration of these non-biological applications is still in its early stages, representing a significant and largely untapped field for future pyridazine research.

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-6-(methylthio)pyridazine, and what critical parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves fluorination of pyridazine precursors or cycloaddition reactions. For fluorination, nucleophilic substitution using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) is effective for introducing fluorine at the 3-position . For the methylthio group, thiolation via displacement of chloro or nitro intermediates using sodium thiomethoxide (NaSMe) is common . Critical parameters include solvent polarity (DMSO enhances nucleophilicity of fluoride), temperature control to avoid side reactions, and stoichiometric ratios to ensure complete substitution. Cycloaddition strategies, such as [3+2] reactions between hydrazines and α,β-unsaturated carbonyl compounds, can also construct the pyridazine core .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : NMR spectroscopy : and NMR are critical. The fluorine atom at C3 causes deshielding of adjacent protons (e.g., H4 and H5 in pyridazine), splitting signals into doublets or triplets due to coupling (2–10 Hz) . Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 173.03 for CHFNS). X-ray crystallography : Monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 9.461 Å, β = 99.89°) resolve bond lengths (C–F: ~1.34 Å) and dihedral angles, validating regiochemistry .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in the reactivity of this compound across different reaction conditions?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected ring-opening vs. stability in acidic media) are analyzed through computational modeling (DFT) and kinetic studies. For example, the electron-withdrawing fluorine atom increases electrophilicity at C6, favoring nucleophilic attacks on the methylthio group. However, steric hindrance from the methylthio substituent may reduce reactivity in bulkier reagents. Controlled experiments under inert atmospheres (to prevent oxidation of –SMe) and pH-dependent studies (e.g., monitoring stability in HO/EtOH at pH 2–12) help reconcile conflicting data .

Q. How does the fluorine substitution at the 3-position influence the electronic and steric properties of pyridazine derivatives compared to chloro or methylthio analogues?

- Methodological Answer : Fluorine’s electronegativity (χ = 4.0) induces strong inductive effects, lowering the π-electron density of the pyridazine ring and increasing resistance to electrophilic substitution. Compared to chloro analogues (C–Cl bond length: ~1.73 Å), the shorter C–F bond (~1.34 Å) reduces steric bulk, enabling tighter binding to biological targets (e.g., enzymes). Methylthio groups (–SMe) at C6 contribute lipophilicity (logP increases by ~0.5 units) and moderate steric effects (van der Waals radius: ~1.8 Å), enhancing membrane permeability in drug-discovery contexts .

Q. What computational methods are used to predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of highest reactivity. For example, the LUMO of this compound is localized at C4 and C5, making these positions prone to nucleophilic attack. Transition state modeling (IRC analysis) further identifies activation energies for [3+2] vs. [4+2] pathways, guiding experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.